3-Amino-6-chloroquinoline-2-carboxylic acid

Description

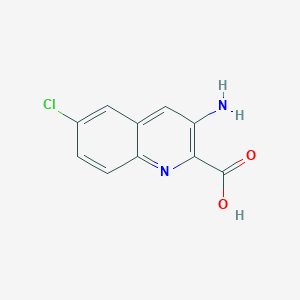

3-Amino-6-chloroquinoline-2-carboxylic acid is a heterocyclic compound featuring a quinoline backbone substituted with an amino group at position 3, a chlorine atom at position 6, and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The quinoline core provides aromatic stability and planar geometry, facilitating interactions with biological targets, while the substituents modulate solubility, reactivity, and binding affinity.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(12)9(13-8)10(14)15/h1-4H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMVHAIBYZFQHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Cl)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and Reaction Optimization

The reductive cyclization of 3-(2-nitrophenyl)acrylonitriles represents a robust pathway to 2-aminoquinoline-3-carboxylates, as demonstrated by Liu et al. (2016). In this method, zinc dust in acetic acid mediates the reduction of the nitro group to an amine while facilitating cyclization to form the quinoline core. For example, isopropyl 2-amino-6-chloroquinoline-3-carboxylate was synthesized in 86% yield under reflux conditions in ethanol using a 1:4 molar ratio of acrylonitrile to zinc. Key parameters affecting yield include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | Reflux (78–80°C) | 86 |

| Solvent | Ethanol | 86 |

| Acrylonitrile:Zn | 1:4 | 83–86 |

The reaction proceeds via a single-electron transfer mechanism, where zinc reduces the nitro group to an intermediate hydroxylamine, which subsequently cyclizes to form the quinoline ring.

Hydrolysis to Carboxylic Acid

The ester group at position 3 can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide. For instance, ethyl 2-amino-6-chloroquinoline-3-carboxylate was converted to the corresponding carboxylic acid by refluxing with 10% NaOH, followed by acidification with HCl to precipitate the product. This step typically achieves >90% conversion, as evidenced by the isolation of white solids with melting points consistent with the target compound.

Hydrolysis of Acridinimide Precursors

Modifications for Amino and Chloro Substituents

To adapt this method for 3-amino-6-chloroquinoline-2-carboxylic acid, the aniline starting material must bear a chlorine substituent at position 6. Using 6-chloroaniline in the initial succinimide formation would introduce the chlorine atom. Subsequent nitration at position 3, followed by reduction of the nitro group to an amine, could yield the target compound. However, this multi-step approach remains theoretical and requires validation.

Chromone-Based Synthetic Routes

Reaction of 3-Formylchromones with Aminosalicylic Acids

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Reductive Cyclization | 83–86 | High yield, one-pot synthesis | Requires position-specific starting material |

| Acridinimide Hydrolysis | 90 | Scalable, robust hydrolysis conditions | Multi-step, theoretical adaptations |

| Chromone-Based | N/A | Insights into amino group kinetics | Not directly applicable |

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-chloroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorine atom can be reduced to form dechlorinated products.

Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroquinoline derivatives, dechlorinated quinoline compounds, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

3-Amino-6-chloroquinoline-2-carboxylic acid serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have been investigated for their potential to target infectious diseases and cancers. The compound's structure allows for modifications that enhance its biological activity, making it valuable in drug design.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit specific enzymes involved in metabolic pathways critical for pathogens, suggesting a mechanism for their antibacterial effects .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Quinoline derivatives have demonstrated efficacy against various cancer cell lines, with some studies reporting IC50 values indicating potent antiproliferative effects . The presence of the amino group enhances interaction with biological targets, potentially leading to apoptosis in cancer cells.

General Synthetic Pathways

The synthesis often starts with the chlorination of quinoline derivatives followed by amination and carboxylation steps. For example, one common approach includes the reaction of chloroquinoline with ammonia derivatives under specific conditions to yield the target compound .

Biological Evaluation

Extensive biological evaluations have been conducted on this compound and its derivatives to understand their mechanisms of action:

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of quinoline derivatives. Modifications at different positions on the quinoline ring can significantly affect their pharmacological properties. For instance, alterations in the chloro or amino groups can enhance or diminish antimicrobial and anticancer activities .

Interaction with Biological Targets

The compound has been shown to interact with various biological targets, including enzymes and nucleic acids. This interaction may disrupt critical cellular processes, contributing to its therapeutic effects against infections and tumors .

Mechanism of Action

The mechanism of action of 3-Amino-6-chloroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in binding to enzymes and receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Routes: Schiff base formation with 6-amino-2-chloroquinoline-3-carbaldehyde () highlights the versatility of amino-substituted quinolines in generating derivatives for drug discovery .

- Similarity Analysis: Computational studies (–9) show that this compound has higher structural similarity to pyridine analogs (score: 0.86) than to quinoxalines (score: 0.76), emphasizing the role of the heterocyclic core .

Biological Activity

3-Amino-6-chloroquinoline-2-carboxylic acid is a notable compound in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a quinoline ring with an amino group and a chloro substituent, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 224.64 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in DNA replication and repair, such as topoisomerases. This inhibition can disrupt cellular processes in cancer cells, leading to apoptosis.

- Antimicrobial Activity : The presence of the amino group enhances its interaction with microbial targets, while the chloro substituent may influence its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for some tested strains are summarized in the table below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Staphylococcus aureus | 0.0048 |

| Candida albicans | 0.039 |

These results suggest that the compound could be effective in treating infections caused by these microorganisms .

Anticancer Activity

In vitro studies have demonstrated that this compound has potential anticancer effects, particularly against ovarian cancer cell lines. For example, it has shown tumor growth inhibition (TGI) in xenograft models, indicating its effectiveness in vivo .

Case Studies

- Anticancer Research : A study evaluated the efficacy of this compound on ovarian cancer cells, showing a significant reduction in cell viability at low concentrations. The study highlighted its potential as a lead compound for further development into anticancer therapies .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of quinoline derivatives, including this compound. It was found to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, supporting its use as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound Name | Activity Type | Key Differences |

|---|---|---|

| Ethyl 3-amino-6-chloroquinoline-2-carboxylate | Antimicrobial & Anticancer | Contains ethyl group enhancing solubility |

| 2-Amino-3-chloroquinoline-6-carboxylic acid | Enzyme Inhibition | Different substitution pattern affecting reactivity |

These comparisons illustrate how structural variations influence biological activity and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-Amino-6-chloroquinoline-2-carboxylic acid, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis of quinoline-2-carboxylic acid derivatives often involves cyclization reactions or functional group modifications. For example, analogous compounds like ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate are synthesized via nucleophilic substitution or condensation under controlled conditions (e.g., ethanolic NaHCO₃ at 70–80°C for 24–72 hours) . Key parameters include temperature control, solvent selection (e.g., ethanol for solubility), and purification via recrystallization or column chromatography. Purity optimization requires analytical validation using HPLC or NMR to monitor byproducts.

Q. How should this compound be stored to maintain stability, and what analytical techniques confirm degradation?

- Methodological Answer : Stability is influenced by moisture and temperature. Related chlorinated quinoline derivatives, such as 3-chloroquinoxaline-2-carboxylic acid, are stored at 2–8°C in dry conditions . Degradation can be assessed via TLC for spot purity, HPLC for retention time shifts, or FT-IR to detect changes in functional groups (e.g., carboxylic acid or amine peaks). Accelerated stability studies under stress conditions (e.g., 40°C/75% RH) provide predictive data .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves aromatic proton environments and confirms substitution patterns (e.g., chloro and amino groups) .

- HPLC-MS : Validates molecular weight (e.g., 226.62 g/mol for C₁₀H₇ClN₂O₂) and purity.

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron distribution, predicting sites for electrophilic/nucleophilic attacks. For example, PubChem-derived InChI and SMILES data (e.g., InChI=1S/C9H5FN2O2/...) enable simulations of reaction intermediates . Molecular docking studies assess interactions with biological targets, guiding functionalization strategies (e.g., adding methyl groups to enhance binding affinity) .

Q. What experimental approaches are used to investigate the role of the amino and chloro substituents in the biological activity of quinoline-2-carboxylic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing -Cl with -F or -CH₃) and compare inhibitory effects on enzymes like topoisomerases .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics between the compound and target proteins.

- Mutagenesis Studies : Identify residues critical for interaction by altering amino acids in the enzyme active site .

Q. How can contradictory data regarding the solubility of this compound in different solvents be systematically addressed?

- Methodological Answer :

- Solubility Screening : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) under controlled pH (e.g., 7.4 for physiological relevance).

- Hansen Solubility Parameters (HSP) : Correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .

- High-Throughput Crystallography : Resolve crystal structures to identify polymorphs affecting solubility. For example, 6-fluoroquinoxaline-2-carboxylic acid exhibits varied solubility due to crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.